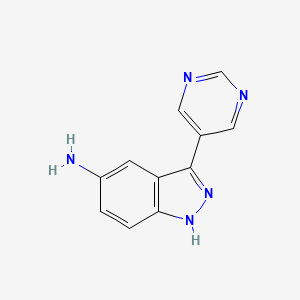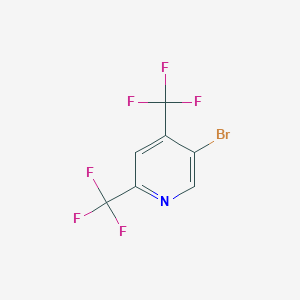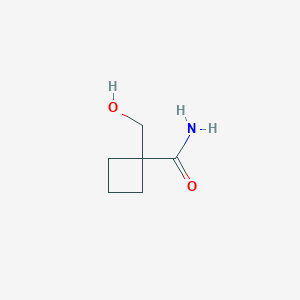
1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate
概要
説明
1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate is a synthetic dye belonging to the carbocyanine family. This compound is known for its vibrant color and is widely used in various scientific applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to interact with biological molecules, making it a valuable tool in research and diagnostics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate typically involves the condensation of indole derivatives with aldehydes or ketones. The reaction is carried out under acidic conditions, often using perchloric acid as a catalyst. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final dye.
Industrial Production Methods
In industrial settings, the production of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pH, and reaction time to achieve consistent quality. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dye can undergo substitution reactions where functional groups on the indole rings are replaced with other groups, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the dye, while reduction can produce different reduced derivatives. Substitution reactions result in modified dyes with altered functional groups.
科学的研究の応用
1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including spectroscopy and chromatography.
Biology: Employed in fluorescence microscopy and flow cytometry to stain and visualize biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of sensors and other analytical devices.
作用機序
The mechanism of action of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate involves its ability to absorb and emit light at specific wavelengths. This property is due to the conjugated double bonds in its structure, which allow it to interact with light. In biological systems, the dye binds to specific molecules, such as proteins or nucleic acids, enabling their visualization under a microscope. The molecular targets and pathways involved depend on the specific application and the biological context.
類似化合物との比較
1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate is unique among carbocyanine dyes due to its specific structural features and photophysical properties. Similar compounds include:
1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine iodide: Similar in structure but with iodide as the counterion.
3,3’-Diethylthiadicarbocyanine iodide: Contains sulfur in the polymethine chain, altering its properties.
3,3’-Diethyloxacarbocyanine iodide: Contains oxygen in the polymethine chain, affecting its photophysical characteristics.
These compounds share similar applications but differ in their specific properties and performance in various contexts.
特性
IUPAC Name |
(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N2.ClHO4/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;2-1(3,4)5/h7-19H,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJQUZQSEIZOFT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1387835.png)
![7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1387839.png)

![1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone](/img/structure/B1387842.png)



![{[(6-Isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B1387846.png)


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(methylthio)-, methyl ester](/img/structure/B1387853.png)
